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molecular formula C7H7ClN2S B016342 1-(4-chlorophenyl)thiourea CAS No. 3696-23-9

1-(4-chlorophenyl)thiourea

Cat. No. B016342
M. Wt: 186.66 g/mol
InChI Key: XVEFWRUIYOXUGG-UHFFFAOYSA-N
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Patent
US08513430B2

Procedure details

2-(4-Chloro-phenylamino)-thiazole-4-carboxylic acid (240 mg) was prepared according to General Procedure B using (4-chloro-phenyl)-thiourea (186 mg) and 3-bromo-2-oxo-propionic acid (200 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH2:11])=[S:10])=[CH:4][CH:3]=1.Br[CH2:13][C:14](=O)[C:15]([OH:17])=[O:16]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[S:10][CH:13]=[C:14]([C:15]([OH:17])=[O:16])[N:11]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
186 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(=S)N
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
BrCC(C(=O)O)=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in a subsequent step without further purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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